molecular formula C14H15NO4 B13891771 Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Cat. No.: B13891771
M. Wt: 261.27 g/mol
InChI Key: UUIYPALYEVOSRD-UHFFFAOYSA-N
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Description

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with a methoxycarbonyl group at position 7 and an isopropoxy group at position 4. The compound’s structure combines electron-withdrawing (4-oxo) and electron-donating (isopropoxy, methoxycarbonyl) groups, which influence its physicochemical and biological properties.

Key structural features include:

  • Isopropoxy group at position 6: A bulky substituent that may enhance lipophilicity and steric hindrance compared to smaller alkoxy groups (e.g., methoxy).
  • Methoxycarbonyl group at position 7: Introduces ester functionality, influencing solubility and metabolic stability.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 4-oxo-6-propan-2-yloxy-1H-quinoline-7-carboxylate

InChI

InChI=1S/C14H15NO4/c1-8(2)19-13-7-9-11(15-5-4-12(9)16)6-10(13)14(17)18-3/h4-8H,1-3H3,(H,15,16)

InChI Key

UUIYPALYEVOSRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Core Intermediate)

One well-documented method involves the hydrolysis of 4-hydroxyquinoline-3-carboxylic acid ethyl ester under alkaline reflux conditions:

Step Reagents and Conditions Outcome Yield
Hydrolysis Sodium hydroxide (2N), reflux for 2 hours Conversion of ethyl ester to carboxylic acid 92% (pale white solid)
  • The reaction mixture is cooled, filtered, and acidified to pH 4 with hydrochloric acid to precipitate the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • The product is isolated by filtration, washed, and dried under vacuum.
  • Characterization by $$^{1}H$$ NMR confirms the structure with characteristic signals at δ 15.34 and 13.42 ppm corresponding to acidic protons.

Alkylation to Introduce the Isopropoxy Group at the 6-Position

  • The 6-hydroxy group on the quinoline ring is alkylated using isopropyl alcohol or isopropyl halides (e.g., isopropyl bromide) in the presence of a base.
  • Typical bases include potassium carbonate or sodium hydride.
  • Reaction conditions often involve refluxing in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

Example reaction scheme:

$$
\text{6-Hydroxy-4-oxo-1,4-dihydroquinoline-7-carboxylate} + \text{Isopropyl halide} \xrightarrow{\text{Base, Solvent, Heat}} \text{6-Isopropoxy derivative}
$$

  • This step selectively substitutes the hydroxy group at the 6-position with an isopropoxy group, enhancing lipophilicity and potentially bioavailability.

Esterification at the 7-Carboxyl Position

  • The carboxylic acid at the 7-position is converted into the methyl ester by reaction with methylating agents.
  • Common reagents include methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine or potassium carbonate.
  • Alternatively, acid-catalyzed esterification using methanol and sulfuric acid can be employed.

Typical conditions:

Reagents Solvent Temperature Time Notes
Methyl iodide + Base Acetone or DMF Room temp to reflux Several hours Base scavenges HI byproduct
Methanol + H2SO4 Methanol Reflux 4-6 hours Acid catalysis
  • The methyl ester formation is confirmed by spectroscopic methods such as NMR and IR.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Key Notes
1 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Hydrolysis of ethyl ester with NaOH (2N), reflux 2h 92 Acidification to pH 4 for precipitation
2 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Alkylation with isopropyl halide, base, reflux Variable Selective substitution at 6-position
3 This compound Esterification with methyl iodide/base or MeOH/H2SO4 High Methyl ester formation at 7-position

Analytical and Characterization Data

  • NMR Spectroscopy: $$^{1}H$$ NMR signals consistent with quinoline protons and methyl ester group; isopropoxy group indicated by characteristic doublet and septet patterns.
  • IR Spectroscopy: Strong absorption bands for carbonyl (C=O) around 1650 cm$$^{-1}$$, ester C–O stretching, and aromatic C=C.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.
  • Melting Point: Typically reported in literature to confirm purity.

Research Findings and Notes

  • The isopropoxy substitution at the 6-position modulates the physicochemical properties, potentially improving membrane permeability and biological activity.
  • The synthetic route is adaptable, allowing for variation in alkoxy substituents and ester groups, facilitating structure-activity relationship studies.
  • The preparation methods are well-established with reproducible yields and straightforward purification steps.
  • Literature reports emphasize the importance of controlled reaction conditions to avoid side reactions such as over-alkylation or ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate with structurally similar compounds from the evidence, focusing on substituent effects and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate 6-COOMe, 7-OMe C₁₂H₁₁NO₄ 233.22 High crystallinity; used in drug intermediates
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (6e) 3-COOEt, 7-OMe C₁₃H₁₃NO₄ 247.25 Antibacterial activity; moderate solubility
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) 3-COOEt, 7-OMe, 8-Me C₁₄H₁₅NO₄ 261.27 Enhanced steric hindrance; lower reactivity
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (6i) 3-COOEt, 7-CF₃ C₁₃H₁₀F₃NO₃ 285.22 High lipophilicity; fluorinated analogs for CNS targeting
This compound (hypothetical) 6-OCH(CH₃)₂, 7-COOMe C₁₄H₁₅NO₄ 261.27 Predicted higher logP (~2.8) vs. methoxy analogs; potential for improved membrane permeability

Substituent-Specific Analysis:

Position 6: Isopropoxy vs. Methoxy Isopropoxy: Bulkier than methoxy, reducing intermolecular interactions (e.g., crystal packing efficiency) and increasing steric hindrance in chemical reactions. This may lower melting points compared to methoxy analogs (e.g., Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate melts at 202–203.5°C ).

Position 7: Methoxycarbonyl vs. Other Ester Groups Methyl ester (COOMe): Lower molecular weight and higher volatility compared to ethyl esters (e.g., Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate).

Biological Implications Fluorinated derivatives (e.g., Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate) exhibit enhanced blood-brain barrier penetration due to trifluoromethyl groups . The isopropoxy group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life, by resisting enzymatic degradation.

Research Findings and Trends

  • Synthetic Routes: Analogs like Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate are synthesized via cyclocondensation of aminobenzoic acid derivatives with diketones or via palladium-catalyzed coupling for halogenated variants .
  • Hydrogen-Bonding Patterns: The 4-oxo group participates in intermolecular hydrogen bonds, stabilizing crystal structures.
  • Structure-Activity Relationships (SAR) : Ethyl esters with electron-withdrawing groups (e.g., CF₃) show enhanced antibacterial activity, suggesting that the target compound’s isopropoxy group may similarly modulate biological efficacy .

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